2,2-dimethyl-5-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]-1,3-dioxane-4,6-dione
Overview
Description
2,2-dimethyl-5-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]-1,3-dioxane-4,6-dione is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable scaffold in medicinal chemistry and other scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-5-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]-1,3-dioxane-4,6-dione typically involves the formation of the triazole ring followed by its attachment to the benzyl group and subsequent incorporation into the dioxane-dione structure. Common synthetic routes include:
Click Chemistry: This method involves the cycloaddition of azides and alkynes to form the triazole ring.
Nucleophilic Substitution: The triazole ring can be introduced through nucleophilic substitution reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can be used to modify the triazole ring or other functional groups within the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution can introduce various functional groups onto the benzyl moiety .
Scientific Research Applications
2,2-dimethyl-5-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]-1,3-dioxane-4,6-dione has several applications in scientific research:
Medicinal Chemistry: The compound’s triazole ring is a common motif in drug design due to its stability and ability to interact with biological targets.
Biological Studies: It can be used as a probe to study enzyme interactions and other biological processes.
Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of polymers and other industrial materials.
Mechanism of Action
The mechanism by which 2,2-dimethyl-5-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]-1,3-dioxane-4,6-dione exerts its effects involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 2,2-dimethyl-5-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]-1,3-dioxane-4,6-dione stands out due to its unique dioxane-dione structure, which can impart additional stability and reactivity. This makes it a versatile compound for various applications, particularly in medicinal chemistry and industrial synthesis .
Properties
Molecular Formula |
C15H15N3O4 |
---|---|
Molecular Weight |
301.30 g/mol |
IUPAC Name |
2,2-dimethyl-5-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C15H15N3O4/c1-15(2)21-13(19)12(14(20)22-15)7-10-3-5-11(6-4-10)18-9-16-8-17-18/h3-6,8-9,12H,7H2,1-2H3 |
InChI Key |
LQORWYUKHRPZJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(=O)C(C(=O)O1)CC2=CC=C(C=C2)N3C=NC=N3)C |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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